5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

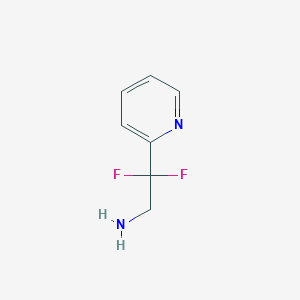

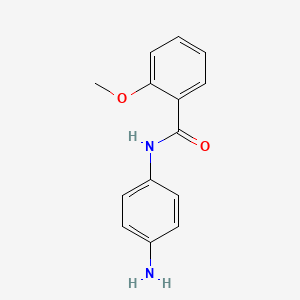

“5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde” is a useful research chemical . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of substituted imidazoles, such as “5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde”, has seen recent advances. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

"5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde" derivatives are pivotal in the synthesis of biologically active compounds. Researchers have developed novel and efficient methods for synthesizing these compounds, highlighting their importance as synthons for preparing compounds with potential biological activity (Davood, Alipour, & Shafiee, 2008). This synthesis process is adaptable to large-scale applications and allows for the creation of various analogs.

Crystal Structures and Molecular Design

Studies have focused on the crystal structures of imidazole derivatives, including those similar to "5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde," providing insights into their chemical behavior and potential applications in molecular design (Ambalavanan et al., 2003). Understanding these structures helps in designing new molecules with desired properties for pharmaceutical and material science applications.

Catalytic Reactions and Synthesis

The compound has been utilized in copper-catalyzed oxidative coupling reactions, demonstrating its versatility in organic synthesis. This approach allows for the efficient and functional group-compatible synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the compound's role in facilitating reactions under mild conditions and with high atom economy (Li et al., 2015).

Construction of Fused Heterocycles

"5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde" serves as a synthon for the synthesis of fused ring heterocycles through intramolecular 1,3-dipolar cycloaddition reactions. This method is instrumental in creating biologically active heterocycles, highlighting the compound's utility in constructing complex molecular architectures (Gaonkar & Rai, 2010).

Antimicrobial Agent Synthesis

Furthermore, "5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde" derivatives have been explored for their potential as antimicrobial agents. By synthesizing and characterizing novel compounds, researchers have identified structures with broad-spectrum antimicrobial activities, indicating the compound's significance in developing new pharmaceuticals (Bhat et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h3H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCARQCCTRSJKNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)